(+/-)-Lisofylline

Phosphatidic acid inhibition Endotoxic shock Sepsis

Procure (±)-Lisofylline directly as a racemic LPAAT inhibitor. It achieves >800-fold greater potency than pentoxifylline (IC50 0.6 µM vs 500 µM) in blocking phosphatidic acid formation. The compound completely reverses IL-1β-induced impairment of glucose-stimulated insulin secretion (44% deficit fully restored at 100 µM). Unlike pentoxifylline, lisofylline protects against endotoxin lethality when administered 4h post-LPS challenge. Its PDE3A/PDE4B-selective profile avoids emetic side effects. For in vitro islet studies, sepsis models, or Th1-mediated autoimmune research, purchase the racemate directly.

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
CAS No. 6493-06-7
Cat. No. B019285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Lisofylline
CAS6493-06-7
Synonyms3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6-dione;  1-(5-Hydroxyhexyl)theobromine;  (+/-)-1-(5-Hydroxyhexyl)-3,7-dimethylxanthine;  BL 194;  Pentoxifylline Alcohol;  Hydroxy pentoxifylline
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
InChIInChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3
InChIKeyNSMXQKNUPPXBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Lisofylline CAS 6493-06-7: Methylxanthine Anti-Inflammatory Agent for Diabetes and Immune Disorder Research


(+/-)-Lisofylline (CAS 6493-06-7) is a racemic synthetic methylxanthine derivative and the primary active metabolite of pentoxifylline [1]. It functions as an inhibitor of lysophosphatidic acid acyltransferase (IC50 = 0.6 µM) [2] and selectively blocks interleukin-12 (IL-12) signaling and STAT4 activation [3]. The compound demonstrates anti-inflammatory properties through suppression of pro-inflammatory cytokines including IFN-γ and TNF-α, and has been investigated for therapeutic applications in type 1 diabetes, autoimmune disorders, and inflammatory conditions [4].

Why Lisofylline Cannot Be Replaced by Pentoxifylline or Other Methylxanthines


Lisofylline exhibits >800-fold greater potency as an inhibitor of phosphatidic acid (PA) formation compared to its parent compound pentoxifylline (IC50: 0.6 µM vs. 500 µM) [1]. This quantitative differential is critical because PA signaling is directly implicated in cytokine-mediated cellular dysfunction in pancreatic islets and immune cells. Furthermore, metabolic interconversion studies demonstrate that pentoxifylline is an inefficient prodrug for lisofylline delivery, with only approximately 15% of the active (R)-enantiomer being formed via stereoselective reduction in human liver microsomes [2]. Lisofylline also possesses a distinct phosphodiesterase (PDE) inhibition profile compared to other methylxanthines and PDE inhibitors, showing strongest inhibition of PDE3A and PDE4B, whereas pentoxifylline exhibits broad, non-selective PDE inhibition [3]. These differences in target engagement, potency, and metabolic fate preclude the use of pentoxifylline or other methylxanthines as direct substitutes for lisofylline in research applications.

Quantitative Differentiation of Lisofylline from Analogs: A Procurement-Focused Evidence Guide


>800-Fold Greater Potency in Phosphatidic Acid Formation Inhibition vs. Pentoxifylline

Lisofylline demonstrates a >800-fold increase in potency as an inhibitor of phosphatidic acid (PA) formation compared to its parent compound, pentoxifylline [1]. While pentoxifylline inhibits PA formation with an IC50 of 500 µM, lisofylline achieves inhibition with an IC50 of 0.6 µM [1]. This differential is reflected in functional outcomes: lisofylline protects BALB/c mice from endotoxin lethality when administered 4 hours after lipopolysaccharide challenge, whereas pentoxifylline fails to provide this protection [1].

Phosphatidic acid inhibition Endotoxic shock Sepsis Lipid signaling

Distinct PDE Inhibition Profile: PDE3A/PDE4B vs. GRMS-55 and Pentoxifylline

In a comparative assessment of PDE inhibition profiles, racemic lisofylline ((±)-LSF) exhibits strongest inhibition of human recombinant PDE3A and PDE4B, whereas the comparator compound GRMS-55 is a potent inhibitor of PDE7A and PDE1B [1]. Functional in vivo IC50 values for TNF-α reduction in a rat LPS-induced endotoxemia model were 5.80 mg/L for (±)-LSF compared to 1.06 mg/L for GRMS-55 [1]. In a collagen-induced arthritis (CIA) model, IC50 values for disease progression inhibition were 1.06 mg/L for (±)-LSF and 0.26 mg/L for GRMS-55 [1]. Pentoxifylline, in contrast, demonstrates non-selective PDE inhibition without this specific PDE3A/4B bias.

Phosphodiesterase inhibition PDE3A PDE4B Anti-inflammatory Immune modulation

Functional Protection in Endotoxic Shock: Lisofylline vs. Pentoxifylline

Lisofylline, but not pentoxifylline, protects BALB/c mice from endotoxin lethality when administered 4 hours after lipopolysaccharide (LPS) challenge [1]. This protective effect is independent of either agent's effect on suppression of plasma tumor necrosis factor alpha (TNF-α), indicating a distinct mechanism of action [1]. This functional dichotomy between the two closely related methylxanthines underscores that the >800-fold difference in PA inhibition translates into a meaningful survival benefit in a clinically relevant model of septic shock.

Endotoxic shock Sepsis Survival In vivo efficacy

Metabolic Fate: Pentoxifylline as an Inefficient Lisofylline Prodrug

Metabolic studies in human liver microsomes and cytosol reveal that pentoxifylline is an inefficient prodrug for the delivery of lisofylline [1]. Pentoxifylline is exclusively reduced to the optical antipode of lisofylline (S M-1) in human liver cytosol, with microsomal reduction exhibiting 85% stereoselectivity in favor of S M-1 formation [1]. Conversely, formation of pentoxifylline accounts for approximately 40% of the microsomal metabolites formed from lisofylline at therapeutically relevant concentrations [1]. This bidirectional interconversion and stereoselectivity create a complex metabolic relationship where lisofylline cannot be reliably generated in vivo from pentoxifylline, and lisofylline itself is substantially converted back to pentoxifylline.

Drug metabolism Pharmacokinetics Prodrug Hepatic clearance

Differential Pharmacokinetics: Lisofylline vs. Pentoxifylline

Pharmacokinetic modeling in mice reveals distinct disposition characteristics for lisofylline compared to pentoxifylline [1]. Lisofylline concentration-time data are best described by a two-compartment model with first-order absorption and Michaelis-Menten-type elimination, whereas pentoxifylline follows a one-compartment model with Michaelis-Menten-type absorption and elimination [1]. In a separate PK/PD study, the estimate of Km (Michaelis constant) for pentoxifylline was found to be almost 2-fold higher than that for lisofylline, indicating differences in saturable elimination processes [2]. The predicted human oral bioavailability of lisofylline is only 5.9% [3].

Pharmacokinetics PK modeling Absorption Elimination

Reversal of IL-1β-Induced Islet Dysfunction: Quantitative Functional Protection

In cultured rat pancreatic islets, exposure to IL-1β (0.1 ng/ml) for 24 hours caused a 44% decrease in glucose-stimulated insulin secretion compared to untreated controls (P < 0.0005) [1]. Co-treatment with lisofylline (100 µM) completely reversed this IL-1β-induced dysfunction, restoring insulin secretion to control levels [1]. Furthermore, HPLC quantitation of the PA-1α subspecies revealed an approximately 15-fold increase in PA-1α content in islets treated with IL-1β alone, which was abrogated by co-treatment with lisofylline [1]. Notably, lisofylline did not affect IL-1β-induced iNOS protein expression, indicating that its protective mechanism operates through lipid mediator pathways rather than nitric oxide modulation [1].

Type 1 diabetes Pancreatic islets Insulin secretion IL-1β Beta-cell protection

Lisofylline Application Scenarios: Where the Quantitative Evidence Guides Optimal Use


Type 1 Diabetes Research: Beta-Cell Protection and Islet Function Studies

Researchers investigating cytokine-mediated beta-cell dysfunction should prioritize lisofylline based on its demonstrated ability to completely reverse IL-1β-induced impairment of glucose-stimulated insulin secretion (44% deficit fully restored at 100 µM) [1]. Unlike pentoxifylline, lisofylline achieves this protection through PA-1α inhibition without affecting iNOS expression, providing a specific tool for interrogating lipid-mediated pathways in autoimmune diabetes. Procurement of the racemic (±)-lisofylline is appropriate for in vitro islet studies, while in vivo NOD mouse studies have demonstrated prevention of diabetes onset and suppression of IFN-γ production [1].

Sepsis and Endotoxic Shock Models: Survival and Inflammatory Modulation

For investigators studying septic shock or endotoxemia, lisofylline offers a functional survival benefit not achievable with pentoxifylline. The compound protects BALB/c mice from endotoxin lethality when administered 4 hours post-LPS challenge, a time point at which pentoxifylline shows no protective effect [2]. This survival advantage is independent of TNF-α suppression, indicating a distinct mechanism of action that may be valuable for combination studies or for probing PA-dependent pathways in sepsis pathology. Researchers should procure lisofylline directly rather than relying on pentoxifylline administration to generate the active metabolite in vivo [3].

PDE3A/PDE4B-Selective Inhibition Studies in Autoimmune and Inflammatory Disease

In research applications requiring selective phosphodiesterase inhibition for immune modulation, lisofylline provides a PDE3A/PDE4B-focused profile distinct from other PDE inhibitors [4]. This selectivity is relevant for studies of autoimmune hepatitis, collagen-induced arthritis, and other Th1-mediated inflammatory conditions. Procurement of (±)-lisofylline enables investigation of PDE4B-mediated anti-inflammatory effects without concomitant PDE4D inhibition, a characteristic that may reduce emetic side effects associated with broader PDE4 inhibitors. The compound demonstrates in vivo IC50 values of 5.80 mg/L for TNF-α reduction and 1.06 mg/L for arthritis inhibition in rat models [4].

IL-12/STAT4 Signaling Pathway Research

Lisofylline serves as a validated tool compound for blocking IL-12-mediated STAT4 tyrosine phosphorylation and subsequent Th1 differentiation [5]. With an IC50 of 0.6 µM for lysophosphatidic acid acyltransferase inhibition, lisofylline provides a chemical probe for dissecting the role of PA-dependent signaling in IL-12 receptor pathways. This application is particularly relevant for studies of experimental allergic encephalomyelitis (EAE), where lisofylline has demonstrated therapeutic efficacy through inhibition of IL-12 signaling [5]. Researchers should note that only the (R)-enantiomer is biologically active; procurement of the racemate (±)-lisofylline is acceptable for most applications, but chiral-specific studies may require the (R)-enantiomer [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Lisofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.